4-表阿霉素
描述
4-表阿奇霉素是抗生素多西环素的衍生物。它以其独特的化学结构和性质而闻名。 该化合物具有分子式C22H24N2O8 ,分子量为444.44 g/mol 。 与多西环素不同,4-表阿奇霉素不具有抗生素活性,使其成为各种科学研究应用中的宝贵工具 .
科学研究应用
4-表阿奇霉素具有广泛的科学研究应用,包括:
化学: 用作各种化学反应和合成过程中的试剂。
生物学: 用于基因表达研究,特别是在 Tet-On/Tet-Off 基因表达系统中.
作用机制
4-表阿奇霉素的作用机制涉及它与特定分子靶点和途径的相互作用。与多西环素不同,4-表阿奇霉素不表现出抗生素活性。 相反,它用于在 Tet-Off 和 Tet-On 基因表达系统中灭活反式激活蛋白 tTA 或激活反向反式激活蛋白 rtTA 蛋白 。这使其成为在各种实验环境中控制基因表达的宝贵工具。
类似化合物:
多西环素: 一种广泛使用的抗生素,具有相似的化学结构,但生物活性不同。
四环素: 另一个同类抗生素,以其广谱抗菌特性而闻名。
米诺环素: 四环素衍生物,具有增强的脂溶性和更广谱的活性.
4-表阿奇霉素的独特性: 4-表阿奇霉素因其缺乏抗生素活性而独一无二,使其适合用于基因表达研究,而不会产生抗生素活性的混杂效应。 这使其与其他四环素衍生物区分开来,这些衍生物主要用于其抗菌特性 .
生化分析
Biochemical Properties
It is known that it interacts with the transactivator protein tTA or the reverse transactivator rtTA protein
Cellular Effects
4-Epidoxycycline has been shown to have less off-target consequences on mitochondrial health This suggests that it may have a less disruptive effect on cellular processes compared to doxycycline
Molecular Mechanism
It is known to interact with the transactivator protein tTA or the reverse transactivator rtTA protein
Metabolic Pathways
It is known that 4-Epidoxycycline is the 4-epimer hepatic metabolite of doxycycline , suggesting that it is produced in the liver
准备方法
合成路线和反应条件: 4-表阿奇霉素的合成涉及多西环素在 C-4 位的差向异构化。 此过程可以通过各种化学反应实现,包括在受控条件下使用强酸或强碱 .
工业生产方法: 4-表阿奇霉素的工业生产通常涉及使用优化的反应条件进行大规模化学合成,以确保高产率和纯度。 该过程可能包括结晶、过滤和纯化等步骤以获得最终产品 .
化学反应分析
反应类型: 4-表阿奇霉素会发生几种类型的化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢气,通常使用过氧化氢等氧化剂。
还原: 该反应涉及添加氢气或去除氧气,通常使用硼氢化钠等还原剂。
常用试剂和条件:
氧化: 过氧化氢,高锰酸钾。
还原: 硼氢化钠,氢化铝锂。
取代: 卤素(氯,溴),烷基化剂(碘甲烷).
主要形成的产物: 从这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生羟基化的衍生物,而还原可能会产生脱氧化合物 .
相似化合物的比较
Doxycycline: A widely used antibiotic with similar chemical structure but different biological activity.
Tetracycline: Another antibiotic in the same family, known for its broad-spectrum antimicrobial properties.
Minocycline: A tetracycline derivative with enhanced lipid solubility and broader spectrum of activity.
Uniqueness of 4-Epidoxycycline: 4-Epidoxycycline is unique due to its lack of antibiotic activity, making it suitable for use in gene expression studies without the confounding effects of antibiotic activity. This sets it apart from other tetracycline derivatives, which are primarily used for their antimicrobial properties .
属性
IUPAC Name |
(4R,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10+,14+,15+,17-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKRLCUYIXIAHR-NLJUDYQYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@@H]([C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316643 | |
Record name | 4-Epidoxycycline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6543-77-7 | |
Record name | 4-Epidoxycycline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006543777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Epidoxycycline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-EPIDOXYCYCLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR57F2W7Q6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does 4-epidoxycycline compare to doxycycline in terms of its effects on gene expression?
A: Both doxycycline and 4-epidoxycycline have been shown to influence gene expression in eukaryotic systems, potentially causing off-target effects when used in gene expression control systems like Tet-On/Tet-Off []. Research in Saccharomyces cerevisiae demonstrated that doxycycline elicited the most significant gene expression changes compared to tetracycline and 4-epidoxycycline, suggesting that 4-epidoxycycline might offer a more targeted approach with fewer off-target effects [].
Q2: Is 4-epidoxycycline metabolized in the body like other tetracycline antibiotics?
A: While some tetracyclines undergo metabolism, research suggests that both doxycycline and its epimer, 4-epidoxycycline, are relatively metabolically inert []. Studies in human volunteers found that the majority of ingested doxycycline was excreted unchanged. Only minor amounts of 4-epidoxycycline were detected in urine and feces, indicating limited metabolic conversion [].
Q3: Can 4-epidoxycycline be detected in animal tissues after doxycycline administration?
A: Yes, 4-epidoxycycline has been detected in various animal tissues after doxycycline administration. Studies in pigs administered doxycycline via drinking water revealed the presence of 4-epidoxycycline in kidney, liver, skin, fat, and muscle tissues []. These findings highlight the importance of analytical methods capable of differentiating between doxycycline and its 4-epimer for accurate residue monitoring.
Q4: What analytical methods are available to detect and quantify both doxycycline and 4-epidoxycycline in biological samples?
A: Several analytical techniques have been developed to specifically detect and quantify both doxycycline and 4-epidoxycycline. High-performance liquid chromatography (HPLC) methods coupled with fluorescence detection have proven effective in separating and quantifying these compounds in various matrices, including animal tissues [, ]. Additionally, ultra-performance liquid chromatography (UPLC) with ultraviolet detection has also been successfully employed to analyze doxycycline, 4-epidoxycycline, and 6-epidoxycycline in aquatic animal muscle tissues []. These methods offer high sensitivity and selectivity, enabling accurate residue analysis for food safety monitoring and pharmacokinetic studies.
Q5: Are there any potential applications for 4-epidoxycycline in research?
A: Emerging research points towards potential applications of 4-epidoxycycline in research. One study explored its use as an alternative to doxycycline in controlling gene expression within conditional mouse models []. Although limited information is available, this suggests 4-epidoxycycline might hold promise as a tool for genetic research, particularly in systems where the off-target effects of doxycycline are a concern.
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